molecular formula C9H9NO B1607297 4-(1-Hydroxyethyl)benzonitrile CAS No. 52067-35-3

4-(1-Hydroxyethyl)benzonitrile

Cat. No. B1607297
CAS RN: 52067-35-3
M. Wt: 147.17 g/mol
InChI Key: XGAVOODMMBMCKV-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzonitrile is a chemical compound with the molecular formula C9H9NO . Its average mass is 147.174 Da and its monoisotopic mass is 147.068420 Da . It is also known by other names such as 4-(1-Hydroxyethyl)benzonitril .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitrile group (CN) and a 1-hydroxyethyl group (CH2CH2OH) . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Dermatological Applications

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a related compound, has been developed as a potent and selective nonsteroidal androgen receptor antagonist. It is used for sebum control and the treatment of androgenetic alopecia. This compound demonstrates rapid systemic metabolism, reducing the risk of unwanted systemic side effects (Li et al., 2008).

Electrochemical Applications

In electrochemistry, 4-(Trifluoromethyl)-benzonitrile (4-TB), another variant, is used as an electrolyte additive for high-voltage lithium-ion batteries. Its incorporation improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes (Huang et al., 2014).

Chemical and Electrostatic Environment Analysis

Benzonitrile is utilized as an infrared probe to monitor local structures and environments in ionic liquids. Its nitrile stretching vibration can be employed to assess hydrogen bonding and intrinsic electric fields in these substances (Zhang et al., 2013).

Cancer Research

A family of Iron(II)-Cyclopentadienyl compounds with benzonitrile derivatives demonstrates strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death by apoptosis and inhibit proliferation, suggesting potential applications in cancer treatment (Pilon et al., 2020).

Vibrational Analysis and Quantum Studies

Studies on 4-acetyl benzonitrile and related compounds provide insights into their vibrational modes and quantum chemical properties. These studies are essential for understanding the kinetic and thermodynamic stability of these molecules (Arjunan et al., 2012).

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies are crucial for understanding the molecular structure's effect on corrosion inhibition efficiency and for the protection of industrial materials (Chaouiki et al., 2018).

Liquid Crystal and Photophysical Properties

Compounds containing benzonitrile exhibit luminescent properties and liquid crystalline behavior. Their study is significant in materials science, particularly in the development of new materials with specific optical and electronic properties (Ahipa et al., 2014).

Environmental and Biodegradation Studies

Benzonitrile is used as a model compound to study its environmental degradation by certain fungi, such as Fusarium solani. Understanding the biodegradation pathways of such organic compounds is essential for environmental management (Harper, 1977).

Safety and Hazards

4-(1-Hydroxyethyl)benzonitrile is considered hazardous. It is harmful if swallowed or in contact with skin . It may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

4-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOODMMBMCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342614
Record name 4-(1-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52067-35-3
Record name 4-(1-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxyethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Acetylbenzonitrile (2.0 g; 13.8 mmol) was dissolved in THF (10 mL) and MeOH (10 mL). Sodium borohydride (782 mg; 20.7 mmol) was added portionwise at 0° C. and the reaction was let stirred at RT for 40 min. Solvents were removed under vacuum, EtOAC was added, and the organic phases were washed with H2O, dried over MgSO4, filtered and concentrated affording the title compound as a colorless oil (2.3 g, quantitative). HPLC (Method A) Rt 4.31 min (Purity: 99.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (3 g, 20.67 mmol) was dissolved in THF (5 mL) and MeOH (5 mL) and cooled to 0° C. NaBH4 (0.782 g, 20.67 mmol) was added slowly. The reaction aged at rt for 30 min and was concentrated. 2M aq HCl was added and the solution was extracted with EtOAc. The organic layer was washed with water, dried with Na2SO4, filtered and concentrated to provide the product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.782 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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